molecular formula C19H25N3O2 B6765487 N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(3-hydroxy-4-methylphenyl)acetamide

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(3-hydroxy-4-methylphenyl)acetamide

Cat. No.: B6765487
M. Wt: 327.4 g/mol
InChI Key: OXTLTWYWFICGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(3-hydroxy-4-methylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrazole ring, and a hydroxyphenylacetamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(3-hydroxy-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13-8-9-15(10-17(13)23)11-18(24)20-19-14(2)12-22(21-19)16-6-4-3-5-7-16/h8-10,12,16,23H,3-7,11H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTLTWYWFICGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NN(C=C2C)C3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(3-hydroxy-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclohexyl group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

    Acylation of the pyrazole ring: The pyrazole ring can be acylated using an appropriate acyl chloride or anhydride in the presence of a base.

    Formation of the hydroxyphenylacetamide moiety: This can be achieved by reacting the acylated pyrazole with 3-hydroxy-4-methylphenylacetic acid or its derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(3-hydroxy-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(3-hydroxy-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(3-hydroxy-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(3-hydroxy-4-methylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(4-hydroxyphenyl)acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(3-hydroxyphenyl)acetamide: This compound lacks the methyl group on the phenyl ring.

    N-(1-cyclohexyl-4-methylpyrazol-3-yl)-2-(3-hydroxy-4-methylphenyl)propionamide: This compound has a propionamide moiety instead of an acetamide moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclohexyl and hydroxyphenylacetamide groups, which contribute to its distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.